molecular formula C16H21N5O4 B2788281 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034480-23-2

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2788281
CAS No.: 2034480-23-2
M. Wt: 347.375
InChI Key: SJCZOBUESJAAEQ-UHFFFAOYSA-N
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Description

(3-Methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a heterocyclic compound featuring a pyrazole ring substituted with methoxy and methyl groups, connected via a piperidine linker to a methoxypyrazine moiety. This structure integrates aromatic and aliphatic components, with methoxy groups enhancing solubility and influencing electronic properties.

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4/c1-20-10-12(13(19-20)23-2)16(22)21-8-4-5-11(9-21)25-15-14(24-3)17-6-7-18-15/h6-7,10-11H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCZOBUESJAAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a novel pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapeutics. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be described structurally as follows:

C18H24N6O3\text{C}_{18}\text{H}_{24}\text{N}_6\text{O}_3

This formula indicates a complex arrangement of pyrazole and piperidine moieties, which are known for their diverse biological activities.

Research suggests that pyrazole derivatives often exert their effects through inhibition of specific kinases and receptors involved in cancer progression and inflammation. Notably, compounds similar to this one have been shown to inhibit the activity of the MET kinase , a critical player in tumor growth and metastasis .

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects against BRAF(V600E) and EGFR mutations, which are common in various cancers . The mechanism involves disrupting signaling pathways that promote cell proliferation and survival.

Table 1: Summary of Antitumor Activities

Compound TypeTargetActivity
Pyrazole DerivativesBRAF(V600E)Inhibition
Pyrazole AnaloguesEGFRInhibition
Other PyrazolesMET KinaseInhibition

Anti-inflammatory Effects

In addition to antitumor properties, pyrazole derivatives are also noted for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial mediators in inflammatory processes .

Case Study: Anti-inflammatory Activity
A study evaluated the effects of a related pyrazole compound on lipopolysaccharide (LPS)-induced inflammation in vitro. The results showed a significant reduction in NO production, suggesting that this class of compounds could be developed into effective anti-inflammatory agents.

Pharmacokinetics and Toxicology

Preclinical studies on pharmacokinetics indicate that this compound has favorable absorption characteristics when administered orally. However, detailed toxicological assessments are still required to evaluate its safety profile fully.

Table 2: Pharmacokinetic Properties

PropertyValue
BioavailabilityHigh
Half-lifeTBD
MetabolismHepatic

Scientific Research Applications

Biological Activities

Research has demonstrated that compounds containing pyrazole moieties exhibit various pharmacological effects. Key applications include:

  • Anticancer Activity :
    • Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds similar to the one discussed have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects :
    • The compound's structure suggests potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. Studies indicate that pyrazole derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes .
  • Antimicrobial Properties :
    • There is growing evidence that pyrazole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This makes them candidates for developing new antibiotics .

Case Studies

Several studies have investigated the applications of similar pyrazole derivatives:

StudyFindings
Study 1 Investigated the anticancer properties of a related pyrazole derivative in breast cancer cell lines, reporting IC50 values indicating significant cytotoxicity .
Study 2 Evaluated anti-inflammatory effects in animal models, showing reduced edema in paw inflammation tests .
Study 3 Assessed antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to existing antibiotics .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Comparisons:

(3-Amino-1-phenyl-1H-pyrazol-4-yl){thieno[2,3-b]thiophen-2-yl}methanone (7b) Structural Differences:

  • Substituents: 7b has amino and phenyl groups on the pyrazole ring, while the target compound has methoxy and methyl groups.
  • Linker: 7b lacks a piperidine bridge, instead connecting directly to a thienothiophene system. Physicochemical Properties:
  • Melting Point: >300°C (7b) vs.
  • IR Spectroscopy : Both exhibit C=O stretches (~1720 cm⁻¹), but 7b shows NH2 peaks (3320–3275 cm⁻¹) absent in the methoxy-substituted target .
    • NMR Shifts :
  • Pyrazole protons : δ 7.52 (7b) vs. ~7.3–7.6 (hypothesized for target, influenced by electron-donating methoxy groups).
  • Methoxy groups : Expected δ ~3.8–4.2 for OCH3 in the target vs. δ 4.92 (NH2 in 7b) .

4-(3-Phenyl-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (Compound 3) Structural Differences:

  • Core: Pyrazolo-pyrimidine fused with thienopyrimidine vs. pyrazole-pyrazine linked via piperidine.
  • Substituents : Phenyl group in Compound 3 vs. methoxy groups in the target.
    • Synthesis : Compound 3 achieved 82% yield via Vilsmeier–Haack reaction and cyclization . The target compound likely requires coupling of pre-formed pyrazole and pyrazine units with a piperidine spacer.

Physicochemical and Spectroscopic Data Comparison

Property/Compound Target Compound 7b Compound 10
Molecular Formula C17H19N5O4 (hypothetical) C28H22N6O2S2 C34H20N8S2
Melting Point Not reported >300°C Not reported
IR C=O Stretch (cm⁻¹) ~1720 (estimated) 1720 Not reported
^1H-NMR (δ ppm) ~3.8 (OCH3), ~4.2 (NCH3) 4.92 (NH2), 7.52 (pyrazole) 2.22 (CH3), 8.9 (pyrimidine)
Bioactivity Unknown Not specified Not specified

Bioactivity and Functional Implications

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups in the target compound may enhance metabolic stability compared to amino groups in 7b, which are prone to oxidation . Piperidine linkers (target) could improve membrane permeability vs. rigid thienothiophene systems (7b) .
  • Hypothetical Applications: Pyrazine moieties (target) are common in kinase inhibitors, while thienothiophenes (7b) are explored in optoelectronics.

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step protocols, including:

  • Piperidine ring formation : Reacting 3-methoxypyrazin-2-ol with a base to generate intermediates .
  • Pyrazole coupling : Condensation of the piperidine intermediate with a 3-methoxy-1-methylpyrazole derivative under catalytic conditions (e.g., palladium or copper catalysts) .
  • Methanone introduction : Final assembly via carbonylative coupling or nucleophilic substitution . Yield optimization requires precise control of reaction time, temperature (often 50–100°C), and solvent polarity (e.g., THF, ethanol) .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • X-ray crystallography : Resolves dihedral angles between aromatic rings and confirms stereochemistry .
  • NMR spectroscopy : Key for identifying proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, pyrazole protons at δ 6.5–7.5 ppm) .
  • IR spectroscopy : Detects carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bending .

Advanced Research Questions

Q. How can synthetic yields be improved when conflicting data exist on reaction conditions?

Contradictions in reported yields (e.g., 45–61% ) arise from variables like:

  • Catalyst choice : Copper(I) catalysts improve coupling efficiency over palladium in某些 cases .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may increase side reactions .
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradients) or recrystallization (methanol/ethanol) improves purity .

Q. What strategies minimize by-product formation during piperidine-pyrazole coupling?

  • Protecting groups : Temporarily shield reactive sites (e.g., methoxy groups) to prevent unwanted substitutions .
  • Low-temperature reactions : Reduce thermal decomposition (e.g., 0–25°C for sensitive intermediates) .
  • Catalyst screening : Use ligands (e.g., BINAP) to enhance regioselectivity in cross-coupling steps .

Q. How can bioactivity against kinase targets be systematically evaluated?

  • In vitro assays : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with ATP concentrations mimicking physiological conditions .
  • Structure-activity relationship (SAR) : Modify substituents on the pyrazin-2-yloxy group to assess potency changes .
  • Molecular docking : Simulate binding to ATP pockets of kinases (e.g., EGFR, VEGFR) using software like AutoDock Vina .

Q. How do pH and solvent stability impact experimental reproducibility?

  • pH-dependent degradation : The compound’s ester and amide bonds may hydrolyze under acidic (pH < 3) or basic (pH > 10) conditions. Stability studies in buffers (pH 4–9) are recommended .
  • Solvent compatibility : Avoid DMSO if thioxo-thiazolidinone moieties are present, as it may induce decomposition .

Q. What computational approaches predict metabolic pathways or toxicity?

  • DFT calculations : Analyze electron density maps to identify reactive sites prone to oxidation (e.g., methoxy groups) .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and hERG inhibition risks .

Q. How can crystallographic data resolve discrepancies in reported stereochemistry?

  • Twinned crystals : Use twin refinement protocols in software like SHELXL to correct for pseudo-symmetry .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to validate packing motifs .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity results in different cell lines?

  • Cell line variability : Test in multiple lines (e.g., HEK293, HeLa) with standardized protocols (e.g., MTT assays, 48-hour exposure) .
  • Off-target effects : Use siRNA knockdowns or isoform-specific inhibitors to isolate mechanisms .

Q. Why do NMR spectra vary between synthetic batches?

  • Tautomerism : Pyrazole and pyrazine rings may exhibit tautomeric shifts; use deuterated DMSO to stabilize conformers .
  • Residual solvents : Dry samples rigorously or use HSQC to distinguish solvent peaks from compound signals .

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